5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Overview
Description
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a fluorinated heterocyclic compound with the molecular formula C8H4FN3. It is a member of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound is characterized by the presence of a fluorine atom at the 5-position and a cyano group at the 4-position of the pyrrolopyridine ring system.
Mechanism of Action
Target of Action
The primary target of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell proliferation, differentiation, and migration . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs inhibits this process, thereby disrupting the signaling pathways .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate various physiological processes, including organ development, cell proliferation, and migration . By inhibiting FGFRs, the compound disrupts these pathways, potentially affecting these physiological processes .
Result of Action
The compound’s action results in the inhibition of FGFRs, leading to a disruption in the associated signaling pathways . This can result in the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells . For instance, one derivative of the compound significantly reduced the migration and invasion abilities of 4T1 breast cancer cells .
Biochemical Analysis
Biochemical Properties
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s fluorine atom enhances its binding affinity to certain enzymes, allowing it to act as an inhibitor or modulator of enzymatic activity. For example, it has been shown to interact with kinases, which are enzymes that play a crucial role in cell signaling pathways . The nitrile group in the compound also contributes to its reactivity, enabling it to form covalent bonds with nucleophilic residues in proteins, thereby affecting their function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the activity of specific kinases, leading to alterations in downstream signaling pathways that regulate cell proliferation, differentiation, and apoptosis . Additionally, the compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to the active site of enzymes, where it can inhibit or activate their activity. The fluorine atom in the compound enhances its binding affinity to the enzyme’s active site, allowing it to form stable interactions with key residues . Additionally, the nitrile group can form covalent bonds with nucleophilic residues, leading to irreversible inhibition of enzyme activity. These interactions result in changes in enzyme function and subsequent alterations in cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that influence its effects over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that the compound can have sustained effects on cellular function, with prolonged exposure leading to cumulative changes in cell signaling and gene expression. These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including cytotoxicity and adverse effects on organ function. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity. These dosage-dependent effects are critical for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, where it interacts with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These metabolic interactions can affect the compound’s bioavailability, efficacy, and toxicity. Understanding the metabolic pathways of the compound is essential for optimizing its use in biochemical research and drug development.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can interact with intracellular binding proteins that facilitate its distribution to specific cellular compartments. The localization and accumulation of the compound within cells can influence its biochemical effects and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization signals ensure that the compound exerts its effects in the appropriate cellular context, thereby enhancing its specificity and efficacy. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its use in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-5-fluoronicotinic acid with suitable reagents to form the desired pyrrolopyridine structure . The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthetic applications .
Scientific Research Applications
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antiviral agents.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a chlorine atom instead of a cyano group.
5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine: Contains a methyl group at the 4-position instead of a cyano group.
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile: Features a trifluoromethyl group at the 5-position.
Uniqueness
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is unique due to the combination of a fluorine atom and a cyano group, which imparts distinct electronic and steric properties. These features enhance its reactivity and binding interactions, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-7-4-12-8-5(1-2-11-8)6(7)3-10/h1-2,4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAZJINPTDHOAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640166 | |
Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015610-15-7 | |
Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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